Urease Inhibition Potency of the 2-Nitrobenzohydrazide Core Relative to Standard Thiourea
The 2-nitrobenzohydrazide core, which is the pharmacophoric half of N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide, exhibits potent urease inhibitory activity with an IC₅₀ value of 4.25 ± 0.08 µM against Jack bean urease [1]. This represents a 5-fold enhancement in potency compared to the standard reference inhibitor thiourea (IC₅₀ = 21.00 ± 0.11 µM) under identical assay conditions [1].
| Evidence Dimension | Urease enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2-Nitrobenzohydrazide IC₅₀ = 4.25 ± 0.08 µM |
| Comparator Or Baseline | Thiourea (reference inhibitor) IC₅₀ = 21.00 ± 0.11 µM |
| Quantified Difference | 5-fold higher potency |
| Conditions | Jack bean urease, in vitro spectrophotometric assay |
Why This Matters
The 2-nitrobenzohydrazide fragment provides a validated, 5-fold potency advantage over thiourea, making N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide a more efficient starting point for anti-ureolytic drug discovery or biochemical probe development than unsubstituted hydrazide alternatives.
- [1] Arshad N, et al. 2-Nitrobenzohydrazide as a potent urease inhibitor: synthesis, characterization and single crystal x-ray diffraction analysis. J Chem Soc Pak. 2018;40(1):165-170. View Source
